molecular formula C9H10N4 B13403722 (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine CAS No. 859239-26-2

(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B13403722
CAS No.: 859239-26-2
M. Wt: 174.20 g/mol
InChI Key: OTHCSWRZZBYQIQ-UHFFFAOYSA-N
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Description

(3-(Pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is a heterocyclic compound featuring a pyrazole core substituted with a pyridinyl group at the 3-position and an aminomethyl group at the 5-position. This scaffold is notable for its role in medicinal chemistry, particularly as a selective inhibitor of CYP2A6, a cytochrome P450 enzyme involved in drug metabolism . Its selectivity over other CYP isoforms positions it as a valuable tool in pharmacokinetic studies and drug development.

Properties

IUPAC Name

(3-pyridin-3-yl-1H-pyrazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-5-8-4-9(13-12-8)7-2-1-3-11-6-7/h1-4,6H,5,10H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHCSWRZZBYQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001269772
Record name 5-(3-Pyridinyl)-1H-pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859239-26-2
Record name 5-(3-Pyridinyl)-1H-pyrazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859239-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Pyridinyl)-1H-pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution with electrophiles. Key examples include:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
AlkylationMethyl iodide, K₂CO₃, DMF, 80°C, 12 hN-methyl derivative72%*
AcylationAcetyl chloride, pyridine, 0°C → RTN-acetylated derivative68%*
Arylation4-Fluorobenzyl bromide, DIPEA, DCMN-arylalkyl derivative65%*

* Yields extrapolated from analogous reactions in pyrazole derivatives.

Condensation Reactions

The amine group participates in condensation with carbonyl compounds:

SubstrateConditionsProductYieldSource
2-PyridinecarboxaldehydeMeOH, MgSO₄, 24 h, RTImine (Schiff base)81%
BenzaldehydeEtOH, molecular sieves, refluxN-Benzylidene derivative75%*

Notably, the use of drying agents (e.g., MgSO₄) improves yields by removing water .

Oxidation Reactions

The pyridine ring and amine group are susceptible to oxidation:

Oxidizing AgentConditionsProductOutcomeSource
H₂O₂Acetic acid, 60°C, 6 hPyridine N-oxidePartial conversion
KMnO₄H₂O, pH 10, 0°CCarboxylic acid (via C–N oxidation)Low yield (~30%)

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

ConditionsReagentsProductApplicationSource
PCl₅, DCM, 0°C → RTPyrazolo[3,4-c]pyridinePharmaceutical intermediates
CuI, DMF, 120°CCS₂Thiazole-fused derivativeAntimicrobial agents

Reduction Reactions

The amine group can be modified via reduction:

SubstrateConditionsProductYieldSource
Nitrile derivativeH₂ (1 atm), Pd/C, MeOH, RTPrimary amine85%*
Imine intermediateNaBH₄, MeOH, 0°CSecondary amine90%*

Electrophilic Aromatic Substitution

The pyrazole ring undergoes substitution at electron-rich positions:

ReactionReagents/ConditionsPosition SubstitutedSource
NitrationHNO₃, H₂SO₄, 0°CC4 of pyrazole
BrominationBr₂, FeBr₃, DCM, RTC4 of pyrazole

Coordination Chemistry

The pyridine and amine groups act as ligands for metal complexes:

Metal SaltConditionsComplex FormedApplicationSource
Cu(NO₃)₂MeOH, RT, 2 hCu(II) complexCatalysis studies
PdCl₂DMF, 100°C, 6 hPd(II) coordination polymerMaterial science

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions:

Reaction TypeReagents/ConditionsProductYieldSource
Huisgen cycloadditionCu(I), phenylacetylene, RTTriazole-linked conjugate60%
Diels-AlderMaleic anhydride, toluene, refluxFused bicyclic adduct55%*

Critical Analysis of Reaction Mechanisms

  • Nucleophilic Substitution : The amine’s lone pair attacks electrophilic centers (e.g., alkyl halides), forming C–N bonds.

  • Imine Formation : Condensation with aldehydes proceeds via a carbinolamine intermediate, with dehydration driven by drying agents .

  • Oxidation Pathways : H₂O₂ oxidizes pyridine to N-oxide, while stronger agents like KMnO₄ cleave C–N bonds.

Scientific Research Applications

(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine, an organic molecule featuring a pyrazole ring with a pyridine moiety and a methanamine group, has applications spanning various fields. The pyrazole ring is known for diverse biological activities, and the pyridine ring enhances its chemical properties and potential interactions. The methanamine group contributes to the compound's ability to form hydrogen bonds, which is significant in biological systems.

(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine Applications

  • Pharmaceuticals Due to its biological activity, it may serve as a lead compound in drug development for treating infections or cancer.
  • Scientific Research (1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
  • Chemistry Used as a building block in the synthesis of more complex molecules.
  • Biology It is investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
  • Medicine Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
  • Industry It is utilized in the development of new materials and as a catalyst in various chemical reactions.

Case Studies

  • Antitumor Efficacy A study investigated the effects of a structurally related pyrazole compound on tumor growth in mice.
  • Pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines and have been shown to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. The biological activity of this compound may involve the inhibition of specific kinases and other enzymes critical for cancer cell growth. Its structural similarity to known kinase inhibitors suggests that it may act as a competitive inhibitor for ATP-binding sites in kinases.

Mechanism of Action

Molecular Targets and Pathways:

    Cytochrome P450 2A6: This enzyme is a key target, and the inhibition affects the metabolic pathways of various substrates.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Analogs and Their Properties
Compound Name Structural Features Key Biological Activity Physicochemical Notes Reference
(3-(Pyridin-3-yl)-1H-pyrazol-5-yl)methanamine Pyridin-3-yl at C3, NH₂CH₂ at C5 Selective CYP2A6 inhibitor Polar pyridine enhances solubility; logP ~1.2 (estimated)
N-benzyl-1-(4-(3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-yl)phenyl)methanamine (6d) 3,5-Dimethoxyphenyl at pyrazole C3, benzyl group PDE4 inhibitor (potential antidepressant) Methoxy groups increase lipophilicity (logP ~3.5)
2-Iodo-N-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]benzamide (14) Iodo-benzamide substituent Thrombin inhibitor (serine-trapping mechanism) Iodo group adds steric bulk; amide enhances hydrogen bonding
(5-tert-Butyl-1H-pyrazol-3-yl)methanamine hydrochloride tert-Butyl at C5, NH₂CH₂ at C3 Unknown (structural analog) High lipophilicity (logP ~2.8); hydrochloride salt improves solubility
5-Phenyl-1H-pyrazole-3-methanamine Phenyl at C5, NH₂CH₂ at C3 Unknown (scaffold for CNS agents) Phenyl group reduces polarity (logP ~2.5)
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine CF₃ at C4, methyl at N1 Unknown (potential kinase inhibitor) CF₃ enhances metabolic stability; logP ~1.9
(3-(Pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine Pyrazinyl at C3 Unknown (electron-deficient core) Pyrazine lowers basicity; may improve CNS penetration

Key Trends and Insights

Substituent Effects on Selectivity: The pyridin-3-yl group in the parent compound contributes to CYP2A6 selectivity by interacting with enzyme-specific residues .

Impact on Solubility and Bioavailability :

  • Hydrochloride salts (e.g., (5-tert-butyl-1H-pyrazol-3-yl)methanamine hydrochloride) improve aqueous solubility, a critical factor for oral bioavailability .
  • Electron-withdrawing groups like trifluoromethyl ([1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine) enhance metabolic stability but may reduce solubility .

Versatility in Drug Design :

  • The scaffold’s adaptability is evident in its use across diverse targets:
  • CYP2A6 inhibition : Parent compound .
  • Thrombin inhibition : 2-Iodo-benzamide derivative .
  • PDE4 inhibition : 3,5-Dimethoxyphenyl analog .

Biological Activity

(3-(Pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is a compound characterized by its unique structural features, including a pyrazole ring, a pyridine moiety, and a methanamine group. This combination allows for significant interactions within biological systems, making it a subject of interest for medicinal chemistry and pharmacological studies.

Structural Characteristics

The molecular structure of (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine can be represented as follows:

C11H12N4\text{C}_{11}\text{H}_{12}\text{N}_4

This compound features:

  • Pyrazole Ring : Known for diverse biological activities.
  • Pyridine Moiety : Enhances chemical properties and potential interactions.
  • Methanamine Group : Facilitates hydrogen bonding, crucial for biological activity.

Biological Activity Overview

Research indicates that (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine exhibits various biological activities, particularly in the following areas:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against Mycobacterium tuberculosis (M.tb), with structure–activity relationship (SAR) studies highlighting the potential of pyrazole derivatives as inhibitors of mycobacterial ATP synthase .
  • Anticancer Properties : Compounds with a pyrazole backbone have shown promising results in inhibiting various cancer cell lines, including lung, colorectal, and breast cancers. Notably, studies have reported that pyrazole derivatives can inhibit cell proliferation effectively .
  • Anti-inflammatory Effects : Certain derivatives exhibit selective inhibition of COX enzymes, indicating potential use in treating inflammatory conditions .

Synthesis and Structure–Activity Relationships

The synthesis of (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine can be achieved through various methods, often involving the condensation of pyridine derivatives with pyrazole precursors. The resulting compounds are then evaluated for their biological activity.

Table 1: Comparison of Similar Compounds

Compound NameStructureUnique Features
1-(pyridin-2-yl)-1H-pyrazoleStructureKnown for anti-inflammatory activity
4-(pyridin-4-yl)-1H-pyrazoleStructureExhibits potent anticancer properties
3-(pyrimidin-2-yl)-1H-pyrazoleStructureShows promise in antiviral applications

The unique combination of functional groups in (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine enhances its biological activity compared to structurally similar compounds.

Case Studies

Several studies have explored the biological activity of (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine:

  • Antimycobacterial Activity : A study demonstrated that pyrazolo[1,5-a]pyrimidines, structurally related to our compound, effectively inhibited M.tb growth in vitro, suggesting similar potential for (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine .
  • Antitumor Activity : Research indicated that pyrazole derivatives could inhibit the growth of several cancer types. For instance, compounds based on the 1H-pyrazole scaffold were effective against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), showcasing the therapeutic potential of such structures .
  • Mechanism of Action Studies : Molecular modeling studies have indicated that certain pyrazolo derivatives bind effectively to target proteins involved in disease pathways, enhancing their therapeutic efficacy .

Q & A

Q. How to design a high-throughput screen for CYP2A6 inhibitors using this compound?

  • Assay Protocol :

Substrate : Coumarin (10 µM) incubated with microsomes and test compounds.

Detection : Fluorescence measurement of 7-hydroxycoumarin (λex_{ex} 355 nm, λem_{em} 460 nm).

Z’ Factor : >0.7 for robust screening .

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